3-Cyclopropyl-2,2-difluoropropanoic acid

Description

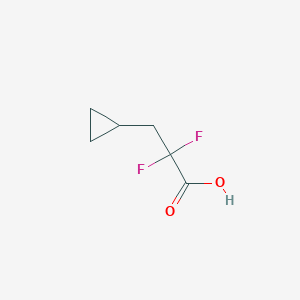

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-2,2-difluoropropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c7-6(8,5(9)10)3-4-1-2-4/h4H,1-3H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMLWPWHDCDWJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1556048-70-4 |

Source

|

| Record name | 3-cyclopropyl-2,2-difluoropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclopropyl-2,2-difluoropropanoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The strategic incorporation of fluorine and cyclopropyl groups into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The cyclopropyl ring, as the smallest carbocycle, offers a rigid scaffold that can provide conformational constraint, improve metabolic stability, and enhance potency.[2][3] On the other hand, the introduction of fluorine atoms, particularly as a gem-difluoro group adjacent to a carbonyl, can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, while also serving as a bioisostere for a carbonyl or hydroxyl group.[4][5]

3-Cyclopropyl-2,2-difluoropropanoic acid (PubChem CID: 83854688) embodies the synergistic combination of these two valuable moieties.[6] This guide will serve as a technical resource for researchers interested in leveraging this and similar building blocks for the development of next-generation therapeutics.

Physicochemical Properties and Structural Features

The unique combination of the cyclopropyl and gem-difluoroacetic acid motifs in 3-cyclopropyl-2,2-difluoropropanoic acid imparts a distinct set of physicochemical properties that are highly relevant for drug design.

| Property | Predicted Value/Observation | Significance in Drug Discovery |

| Molecular Formula | C₆H₈F₂O₂ | |

| Molecular Weight | 150.12 g/mol | Favorable for good oral bioavailability (Lipinski's Rule of Five). |

| XLogP3 | 1.1 | Indicates moderate lipophilicity, which can be beneficial for cell membrane permeability. |

| pKa (estimated) | ~2-3 | The electron-withdrawing effect of the two fluorine atoms significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analogue. This can influence salt formation, solubility, and interactions with biological targets.[5] |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 2 | The two oxygen atoms of the carboxylic acid. |

| Rotatable Bonds | 2 | The relatively rigid structure can lead to a lower entropic penalty upon binding to a target. |

Data sourced from PubChem CID 83854688 and extrapolated from related compounds.[6]

The gem-difluoro group alpha to the carboxylic acid is a key feature. The strong electron-withdrawing nature of the fluorine atoms stabilizes the carboxylate anion, leading to a lower pKa. This increased acidity can be crucial for optimizing interactions with target proteins and improving aqueous solubility. Furthermore, this group can act as a bioisostere of a ketone or a hydrated aldehyde, offering different interaction patterns with biological targets.[4]

The cyclopropyl ring introduces conformational rigidity, which can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity. Its unique electronic properties can also influence the metabolic stability of adjacent groups by sterically shielding them from enzymatic degradation.[2][3]

Synthesis of 3-Cyclopropyl-2,2-difluoropropanoic Acid and Derivatives

While a specific, documented synthesis for 3-cyclopropyl-2,2-difluoropropanoic acid is not readily found in the literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of α,α-difluoro carboxylic acids and the introduction of cyclopropyl groups. A convergent approach is often the most efficient.

Retrosynthetic Analysis

A logical retrosynthetic analysis would disconnect the molecule at the C-C bond between the cyclopropyl group and the difluoroacetic acid moiety. This leads to a cyclopropyl-containing precursor and a difluoroacetic acid synthon.

Caption: Retrosynthetic analysis of 3-Cyclopropyl-2,2-difluoropropanoic acid.

Proposed Synthetic Protocol

A potential synthetic route could involve the following key steps:

-

Synthesis of a Cyclopropylmethyl Ketone Precursor: This can be achieved through various standard organic chemistry methods, for instance, the reaction of cyclopropylacetonitrile with a methyl Grignard reagent followed by hydrolysis.

-

α,α-Difluorination: The gem-difluoro moiety can be introduced via several methods. A common approach is the use of a Reformatsky-type reaction with ethyl bromodifluoroacetate.[7]

-

Hydrolysis: The final step would be the hydrolysis of the resulting ester to yield the desired carboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical):

-

Preparation of Cyclopropylmethyl Ketone:

-

To a solution of cyclopropylacetonitrile in anhydrous diethyl ether, add methylmagnesium bromide (1.1 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain cyclopropylmethyl ketone.

-

-

Synthesis of Ethyl 3-cyclopropyl-2,2-difluoropropanoate:

-

Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

-

To a suspension of activated zinc in anhydrous THF, add a solution of ethyl bromodifluoroacetate and cyclopropylmethyl ketone.

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude ester by column chromatography.

-

-

Hydrolysis to 3-Cyclopropyl-2,2-difluoropropanoic Acid:

-

Dissolve the purified ester in a mixture of ethanol and water.

-

Add lithium hydroxide (2-3 equivalents) and stir at room temperature overnight.

-

Monitor the hydrolysis by TLC.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

-

Caption: Proposed synthetic workflow for 3-Cyclopropyl-2,2-difluoropropanoic acid.

Applications in Drug Discovery

The unique structural features of 3-cyclopropyl-2,2-difluoropropanoic acid make it an attractive building block for the design of novel drug candidates across various therapeutic areas.

Bioisosteric Replacement

The gem-difluoro group can serve as a non-hydrolyzable mimic of a carbonyl group, which can be beneficial for improving the metabolic stability of a drug candidate. This bioisosteric replacement can also alter the electronic properties and conformation of the molecule, potentially leading to improved target engagement.

Modulation of Physicochemical Properties

As discussed, the introduction of the cyclopropyl and gem-difluoro moieties can fine-tune key physicochemical properties such as lipophilicity and acidity. This allows for the optimization of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For example, adjusting the pKa can influence a compound's solubility and its ability to cross cell membranes.[5]

Potential Therapeutic Targets

Given the prevalence of cyclopropyl and fluorinated motifs in bioactive molecules, derivatives of 3-cyclopropyl-2,2-difluoropropanoic acid could be explored for a wide range of therapeutic targets, including:

-

Enzyme Inhibitors: The carboxylic acid can act as a key binding element for metalloenzymes or serine proteases. The rigidity of the cyclopropyl group can help position the molecule optimally within the active site.

-

GPCR Ligands: The conformational constraint provided by the cyclopropyl ring can be advantageous for designing selective ligands for G-protein coupled receptors.

-

Ion Channel Modulators: The unique electronic properties of the fluorinated cyclopropane scaffold could be exploited to modulate the function of ion channels.

Safety and Handling

While specific toxicity data for 3-cyclopropyl-2,2-difluoropropanoic acid is not available, general precautions for handling α,α-difluoro carboxylic acids should be followed. These compounds are typically acidic and can be corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information on related compounds, consult the Safety Data Sheets (SDS) for other difluoropropanoic acids.

Conclusion

3-Cyclopropyl-2,2-difluoropropanoic acid is a promising, albeit not widely commercially available, building block for medicinal chemistry and drug discovery. Its unique combination of a rigid cyclopropyl scaffold and an electron-withdrawing gem-difluoroacetic acid moiety offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. The synthetic strategies outlined in this guide, based on established chemical principles, provide a roadmap for the preparation of this and related compounds. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the exploration of innovative building blocks like 3-cyclopropyl-2,2-difluoropropanoic acid will be crucial for advancing the field of drug discovery.

References

-

PubChem. 3-cyclopropyl-2,2-difluoropropanoic acid. [Link]

- Jackson, J. A. A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. Molecules. 2011.

- Magomedov, N. A. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.

-

Organic Chemistry Portal. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. [Link]

- Google Patents.

- Organic Chemistry Frontiers. Catalyst-free synthesis of α,α-disubstituted carboxylic acid derivatives under ambient conditions via a Wolff rearrangement reaction. RSC Publishing.

- Alabugin, I. V., et al. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. 2023.

- Alabugin, I. V., et al. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.

- Fasan, R. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.

-

ResearchGate. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid | Request PDF. [Link]

-

ResearchGate. Fluorinated Cyclopropanes | Request PDF. [Link]

- Hakobyan, A., et al. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. 2024.

- Wipf, P., et al. Asymmetric Synthesis of α,α-Difluoro-β-amino Acid Derivatives from Enantiomerically Pure N-tert-Butylsulfinimines. The Journal of Organic Chemistry. 2002.

- Google Patents.

- Thieme Chemistry.

- Rozen, S., et al. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry. 2001.

-

PubChem. 3-cyclopropyl-2,2-difluoro-3-oxopropanoic acid. [Link]

- Palmacci, E. R., et al. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams.

- Palmacci, E. R., et al. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. 2024.

-

PubChem. 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid. [Link]

- Journal of the Chemical Society, Perkin Transactions 1. Transformation of carbonyl compounds into gem-difluoro compounds with dibromodifluoromethane/zinc reagent. RSC Publishing.

- Mykhailiuk, P. K. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.

- Mykhailiuk, P. K. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.

-

Chemical Suppliers USA. 2,2-difluoropropionic acid suppliers USA. [Link]

-

PubChem. 3-Cyclopropyl-2-methylpropanoic acid. [Link]

-

PubChem. 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)-2,4(1H,3H)-pyrimidinedione. [Link]

Sources

- 1. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 3-cyclopropyl-2,2-difluoropropanoic acid (C6H8F2O2) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

3-Cyclopropyl-2,2-difluoropropanoic Acid: A Strategic Bioisostere for Lipophilic Acid Replacement

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 3-Cyclopropyl-2,2-difluoropropanoic acid (CAS 1556048-70-4) has emerged as a high-value building block. It bridges the gap between the need for metabolic stability and the precise modulation of physicochemical properties.

This molecule combines three critical structural motifs:

-

The Cyclopropyl Ring: A rigid, lipophilic scaffold that mimics branched alkyl chains (like isopropyl or isobutyl) while restricting conformational entropy.

-

The gem-Difluoro Group (

): A bioisostere for the carbonyl oxygen or methylene group that lowers the pK -

The Propanoic Acid Backbone: A versatile handle for amide coupling, esterification, or reduction to alcohols/aldehydes.

This guide details the synthetic accessibility, physicochemical rationale, and application of this building block in drug discovery campaigns, specifically for researchers targeting GPCRs, kinases, and proteases where lipophilic acid bioisosteres are required.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the fundamental properties of this building block is prerequisite to its successful deployment in SAR (Structure-Activity Relationship) studies.

| Property | Value / Description |

| IUPAC Name | 3-Cyclopropyl-2,2-difluoropropanoic acid |

| CAS Number | 1556048-70-4 (Acid); 1267593-90-7 (Ethyl Ester) |

| Molecular Formula | |

| Molecular Weight | 150.12 g/mol |

| Predicted pK | ~1.3 – 1.5 (vs. ~4.8 for propanoic acid) |

| Predicted LogP | ~1.8 (Lipophilic) |

| Physical State | Low-melting solid or viscous oil (depending on purity) |

| Solubility | Soluble in DCM, THF, MeOH; sparingly soluble in water |

Structural Rationale: The Fluorine Effect

The introduction of the

Synthetic Pathways[6]

Accessing 3-cyclopropyl-2,2-difluoropropanoic acid requires a robust synthetic strategy that avoids ring opening of the strained cyclopropyl group. The most reliable route utilizes a Reformatsky-Deoxygenation sequence .

Route A: The Reformatsky-Deoxygenation Protocol

This route is preferred for scalability and safety. It builds the carbon skeleton first and then removes the extraneous oxygen.

Step 1: Reformatsky Reaction

Reagents: Ethyl bromodifluoroacetate, Cyclopropanecarboxaldehyde, Zn dust, THF. Mechanism: Zinc insertion into the C-Br bond forms a nucleophilic organozinc species that attacks the aldehyde.

Step 2: Deoxygenation (Barton-McCombie)

Reagents:

-

Activation: Phenyl chlorothionoformate, Pyridine.

-

Reduction:

(Tributyltin hydride), AIBN, Toluene, Reflux. Mechanism: The secondary alcohol is converted to a thiocarbonyl derivative, which undergoes radical reduction to remove the oxygen atom, leaving the

Step 3: Hydrolysis

Reagents: LiOH, THF/Water. Mechanism: Mild saponification to yield the free acid.

Visual Synthesis Workflow[1]

Figure 1: Step-wise synthesis of 3-Cyclopropyl-2,2-difluoropropanoic acid via the Reformatsky-Deoxygenation pathway.

Detailed Experimental Protocol

Note: The following protocol is a generalized procedure derived from standard fluorinated building block synthesis methodologies. Always perform a risk assessment before handling organofluorine or organotin compounds.

Step 1: Synthesis of Ethyl 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoate

-

Activation: In a flame-dried 3-neck flask, suspend Zinc dust (1.5 eq) in anhydrous THF. Activate with TMSCl (0.05 eq).

-

Addition: Heat the suspension to reflux. Dropwise add a mixture of Ethyl bromodifluoroacetate (1.0 eq) and Cyclopropanecarboxaldehyde (1.1 eq) in THF over 30 minutes.

-

Reaction: Maintain gentle reflux for 2 hours. Monitor by TLC/LC-MS.

-

Workup: Cool to 0°C. Quench with 1M HCl. Extract with diethyl ether (

). Wash combined organics with brine, dry over -

Purification: Flash chromatography (Hexane/EtOAc) to yield the hydroxy-ester.

Step 2: Radical Deoxygenation

-

Functionalization: Dissolve the hydroxy-ester (1.0 eq) in DCM. Add Pyridine (2.0 eq) and Phenyl chlorothionoformate (1.2 eq) at 0°C. Stir until conversion is complete (~4h). Work up and pass through a short silica plug.

-

Reduction: Dissolve the resulting thionocarbonate in dry Toluene (0.1 M). Degas with Argon for 15 mins.

-

Initiation: Add

(1.5 eq) and AIBN (0.1 eq) . Heat to reflux ( -

Workup: Cool and concentrate. Remove tin residues using KF/silica gel method or multiple washes with aqueous KF. Purify by distillation or column chromatography to obtain Ethyl 3-cyclopropyl-2,2-difluoropropanoate .

Step 3: Saponification

-

Dissolve the ester in THF:Water (3:1).

-

Add LiOH

(2.0 eq) . Stir at RT for 4 hours. -

Acidify to pH 2 with 1M HCl. Extract with EtOAc.[1]

-

Concentrate to yield 3-Cyclopropyl-2,2-difluoropropanoic acid as a white/off-white solid.

Applications in Drug Discovery[1][2]

Bioisosteric Replacement Strategy

This building block is primarily used to replace:

-

Leucine/Isoleucine side chains: The cyclopropylmethyl group mimics the steric bulk of an isobutyl group but with a different vector and reduced flexibility.

-

4,4,4-Trifluorobutanoic acid: A common motif in medicinal chemistry. The cyclopropyl analog offers higher lipophilicity and a distinct metabolic profile.

Case Study: IL-17 Modulators

Recent patent literature (e.g., WO2021222404) highlights the use of 3-cyclopropyl-2,2-difluoropropanoic acid in the optimization of Imidazopyridazines as modulators of IL-17.

-

Challenge: The parent compound with a standard alkyl chain suffered from rapid metabolic clearance.

-

Solution: Incorporation of the 3-cyclopropyl-2,2-difluoro moiety.[2][3][4][5][6][7][8][9]

-

Result: The

group blocked

SAR Logic Flow[1]

Figure 2: Decision logic for incorporating the target building block into a lead optimization campaign.

Handling and Stability

-

Acidity: With a pK

near 1.3, this compound is a strong organic acid. It should be stored in glass or fluoropolymer containers, avoiding extended contact with acid-sensitive metals. -

Coupling Reactions: Standard amide coupling reagents (HATU, EDC/HOBt) work well. However, due to the low pK

, the carboxylate is less nucleophilic; pre-activation or using the acid chloride (generated via oxalyl chloride/DMF) is often recommended for difficult couplings. -

Safety: The cyclopropyl ring is strained but generally stable under standard acidic/basic workups. Avoid extremely high temperatures (>150°C) which might induce ring-opening or decarboxylation.

References

-

Preparation of Imidazopyridazines as Modulators of IL-17. Source: World Intellectual Property Organization. Patent: WO 2021/222404 A1. Context: Describes the use of 3-cyclopropyl-2,2-difluoropropanoic acid as a building block for Intermediate synthesis. URL:

-

General Reformatsky Reaction of Bromodifluoroacetates. Source:Journal of Fluorine Chemistry. Context: Foundational methodology for reacting ethyl bromodifluoroacetate with aldehydes. Citation: Sato, K. et al. (1999). "Reformatsky reaction of ethyl bromodifluoroacetate." J. Fluorine Chem. 97, 235.

-

Radical Deoxygen

-Hydroxy-

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. WO2021222404A1 - Imidazopyridazines as modulators of il-17 - Google Patents [patents.google.com]

- 3. Screening Compounds P30 | EvitaChem [evitachem.com]

- 4. aablocks.com [aablocks.com]

- 5. 3-Amino-3-cyclopropyl-2,2-difluoropropanoic acid hydrochloride | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 6. 5097-45-0,3-Chloro-1,2,5-thiadiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 1267593-90-7|ethyl 3-cyclopropyl-2,2-difluoropropanoate|BLD Pharm [bldpharm.com]

- 8. 依诺沙星_用途_密度_熔点_依诺沙星CAS号【74011-58-8】_化源网 [chemsrc.com]

- 9. 10xchem.com [10xchem.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Theoretical Studies on 3-Cyclopropyl-2,2-difluoropropanoic Acid Conformation

Topic: Theoretical studies on 3-Cyclopropyl-2,2-difluoropropanoic acid conformation Content Type: In-depth Technical Guide / Whitepaper

A Computational Guide for Drug Design & Structural Analysis

Executive Summary

3-Cyclopropyl-2,2-difluoropropanoic acid (CDPA) represents a high-value scaffold in modern medicinal chemistry, combining the metabolic stability of the gem-difluoro group with the unique steric and electronic properties of the cyclopropyl ring. This guide provides a rigorous theoretical framework for analyzing the conformational landscape of CDPA.

By synthesizing the fluorine gauche effect with cyclopropyl

Theoretical Framework: The Electronic Tug-of-War

To accurately model CDPA, one must understand the competing electronic forces at play. The molecule is not merely a sum of its parts; it is a system defined by the interaction between the electron-withdrawing

The Gem-Difluoro Effect

The

-

Causality: This is driven by

hyperconjugation.[1][2] The electron density from the C-H bond donates into the low-lying antibonding orbital of the C-F bond, stabilizing the gauche rotamer. -

Implication: In CDPA, the

bond will likely resist a fully extended planar geometry, creating a "kink" that affects binding pocket fit.

Cyclopropyl Walsh Orbitals

The cyclopropyl group possesses high-energy Walsh orbitals (3e') that have significant

-

Bisected vs. Perpendicular: To maximize stabilization, the cyclopropyl ring orients itself to allow overlap between its Walsh orbitals and adjacent acceptor orbitals (in this case, the

orbitals of the -

Prediction: Theoretical models typically favor the bisected conformation (torsion angle

or

Computational Protocol (Methodology)

This section details a self-validating workflow designed for high-fidelity conformational analysis.

Level of Theory[3]

-

Functional:

B97X-D or M06-2X .[1]-

Reasoning: These range-separated hybrid functionals explicitly account for dispersion forces (London dispersion), which are critical for capturing the weak intramolecular F

H interactions and correct conformational folding in fluorinated systems.

-

-

Basis Set: 6-311++G(d,p) or def2-TZVP .[1]

-

Reasoning: Diffuse functions (++) are non-negotiable for describing the lone pairs on Fluorine and Oxygen, and are essential if calculating the deprotonated carboxylate species (anions).

-

Solvation Models

Gas-phase calculations are insufficient for drug development.[1]

-

Model: SMD (Solvation Model based on Density).

-

Solvents: Water (

) for pKa prediction; 1-Octanol (

Workflow Diagram

The following diagram illustrates the iterative process for identifying the Global Minimum (GM) and calculating pKa.

Figure 1: Computational workflow for analyzing CDPA. The process ensures only true minima (no imaginary frequencies) proceed to property analysis.

Conformational Landscape Analysis

To map the Potential Energy Surface (PES), three specific torsion angles must be scanned.

Key Torsional Coordinates

| Torsion Label | Atoms | Interaction Type | Expected Preference |

| Steric vs. Conjugation | Bisected ( | ||

| Gauche Effect | Gauche ( | ||

| Dipole alignment | Syn-planar ( |

Intramolecular Interactions (AIM & NBO)

Stability in CDPA is often reinforced by "non-classical" hydrogen bonds.[1]

-

C-H

F Interactions: Using Atoms in Molecules (AIM) theory, look for Bond Critical Points (BCPs) between the cyclopropyl hydrogens and the fluorine atoms. A localized electron density ( -

NBO Analysis: Calculate the second-order perturbation energy

for the interaction

Implications for Drug Design[3][5][6]

pKa Modulation

The 2,2-difluoro substitution drastically increases acidity compared to propanoic acid.

-

Mechanism: The strong inductive effect (-I) of the two fluorines stabilizes the carboxylate anion (conjugate base).

-

Calculation Method: Use the Thermodynamic Cycle approach involving a reference acid (e.g., propanoic acid, exp pKa = 4.87).

-

Expected Value: Theoretical models predict the pKa of CDPA to be in the range of 0.5 – 1.2 . This makes it fully ionized at physiological pH (7.4), unlike non-fluorinated analogues.[1]

Lipophilicity and Metabolic Stability

-

Metabolic Blocking: The cyclopropyl group is often susceptible to P450 oxidation. However, the adjacent electron-withdrawing

group deactivates the -

Conformational Lock: The gauche preference of the

group creates a specific vector for the cyclopropyl group, potentially improving selectivity for receptor binding pockets that require a "bent" ligand shape.

Visualizing the Conformational Equilibrium

The equilibrium between the "Extended" (High Energy) and "Folded" (Low Energy) states is driven by the factors discussed above.

Figure 2: The conformational equilibrium of CDPA. The folded (gauche) conformation is generally the global minimum due to electronic stabilization, despite potential steric costs.

References

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

-

Allen, F. H., et al. (2011).[1] Conformation and geometry of cyclopropane rings having

-acceptor substituents: a theoretical and database study. Acta Crystallographica Section B, 67(1), 94-102.[1][4] Link -

Goss, K. U. (2008).[1][5][6] The pKa values of PFOA and other highly fluorinated carboxylic acids.[5][6][7] Environmental Science & Technology, 42(2), 456-458.[1][5] Link

-

Grimme, S., et al. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

Sources

- 1. 2,2-Difluoropropionic acid | C3H4F2O2 | CID 2782825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. southampton.ac.uk [southampton.ac.uk]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Leveraging 3-Cyclopropyl-2,2-difluoropropanoic Acid in Fragment-Based Drug Discovery Campaigns

Introduction: The Strategic Value of a Unique Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel chemical matter for challenging biological targets.[1][2] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD screens small, low-molecular-weight compounds (typically <300 Da) to find weak but highly efficient binders.[1][2] These initial "hits" serve as high-quality starting points for structure-guided optimization into potent lead compounds.[3][4]

This application note details the utility and practical application of a particularly valuable fragment: 3-Cyclopropyl-2,2-difluoropropanoic acid . This fragment is strategically designed to incorporate three key pharmacophoric features whose benefits are synergistic in a drug discovery context: a cyclopropyl group, a gem-difluoro motif, and a carboxylic acid.

-

Cyclopropyl Group: This rigid, three-dimensional scaffold offers several advantages. It introduces conformational constraint, which can reduce the entropic penalty of binding and improve potency.[5][6] The unique electronic properties and strained C-H bonds of the cyclopropyl ring often enhance metabolic stability by resisting oxidative metabolism by cytochrome P450 enzymes.[6][7]

-

gem-Difluoro Group: The difluoromethylene (CF2) group is a valuable bioisostere for a carbonyl or ether oxygen.[8][9] Its strong electronegativity can modulate the pKa of the adjacent carboxylic acid and influence local electrostatic interactions within a binding pocket. Furthermore, this motif can enhance metabolic stability and improve pharmacokinetic properties.[8][10]

-

Carboxylic Acid: This functional group serves as a versatile interaction point, capable of forming strong hydrogen bonds or salt bridges with key residues (e.g., Lysine, Arginine) in a protein's active site. It provides a clear and synthetically tractable handle for fragment elaboration.

The combination of these features in a single, low-molecular-weight fragment makes 3-Cyclopropyl-2,2-difluoropropanoic acid an exceptional tool for sampling protein binding sites and initiating a successful FBDD campaign.

Physicochemical and Pharmacophoric Profile

Understanding the intrinsic properties of a fragment is critical for designing effective screening experiments and interpreting the resulting data.

| Property | Value (Predicted) | Significance in FBDD |

| Molecular Formula | C6H8F2O2 | Adheres to "Rule of Three" principles.[2] |

| Molecular Weight | 150.12 g/mol | Ideal for fragment screening, allowing for significant growth. |

| XlogP | 1.9 | Balanced lipophilicity, reducing the risk of non-specific binding.[11] |

| Hydrogen Bond Donors | 1 (from -COOH) | Provides a key interaction point for directed binding. |

| Hydrogen Bond Acceptors | 2 (from -COOH) | Offers additional hydrogen bonding capacity. |

| Rotatable Bonds | 2 | Low conformational flexibility, favorable for binding entropy. |

FBDD Workflow Integration

The journey from fragment screening to a lead candidate is a multi-step process. 3-Cyclopropyl-2,2-difluoropropanoic acid is introduced at the very beginning, but its influence is felt throughout the downstream optimization efforts. The typical workflow emphasizes a cascade of increasingly rigorous biophysical and structural techniques to ensure that only high-quality, structurally validated hits are advanced.[12]

Caption: High-level workflow for a typical FBDD campaign.

Protocol: Primary Screening via Thermal Shift Assay (TSA)

A Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective method for primary screening.[13][14] It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift (ΔTm) indicates that the fragment stabilizes the protein, which is a hallmark of a binding event.[15]

Causality: This assay works because ligand binding to the folded state of a protein makes it more thermodynamically stable. More energy (a higher temperature) is then required to unfold the protein-ligand complex compared to the protein alone. This technique is highly suitable for fragment screening due to its sensitivity to weak binding events.[13][16]

Step-by-Step Protocol:

-

Protein and Fragment Preparation:

-

Prepare a 2X stock solution of the target protein (e.g., 4 µM) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Rationale: The buffer should be optimized for protein stability and compatibility with the assay.

-

Prepare a 100X stock solution of 3-Cyclopropyl-2,2-difluoropropanoic acid (e.g., 50 mM) in 100% DMSO.

-

Create a working solution (e.g., 1 mM in assay buffer with 2% DMSO) from the stock. Rationale: Maintaining a consistent, low percentage of DMSO across all wells is critical to avoid solvent-induced protein destabilization.[16]

-

-

Assay Plate Setup (384-well format):

-

Add 10 µL of the 2X protein stock solution to each well.

-

Add 0.2 µL of 100X SYPRO Orange dye stock (e.g., 5000X stock diluted to 500X). Rationale: SYPRO Orange is an environmentally sensitive dye that fluoresces upon binding to hydrophobic regions exposed as the protein unfolds.

-

Add 10 µL of the fragment working solution to the sample wells.

-

For control wells, add 10 µL of assay buffer containing 2% DMSO (negative control) and 10 µL of a known binder (positive control).

-

-

Data Acquisition:

-

Seal the plate and centrifuge briefly to mix and remove bubbles.

-

Place the plate in a qPCR instrument.

-

Set up a melt curve experiment:

-

Initial temperature: 25 °C

-

Final temperature: 95 °C

-

Ramp rate: 1 °C/minute.[14]

-

Acquire fluorescence data at each increment.

-

-

-

Data Analysis and Hit Criteria:

-

Plot fluorescence versus temperature for each well. The Tm is the temperature at the midpoint of the unfolding transition, typically the peak of the first derivative.

-

Calculate the change in melting temperature: ΔTm = Tm (with fragment) - Tm (DMSO control).

-

A fragment is considered a "hit" if it induces a statistically significant, concentration-dependent positive shift in Tm, typically ΔTm > 1.5 °C or > 3 standard deviations above the mean of the control wells.

-

Protocol: Hit Validation via Saturation Transfer Difference (STD) NMR

It is paramount to use an orthogonal method to validate hits from a primary screen and eliminate false positives.[12][17] Saturation Transfer Difference (STD) NMR is an excellent solution-based technique for this purpose as it directly detects the binding of a ligand to a high-molecular-weight target.[18][19]

Causality: In an STD-NMR experiment, a selective radiofrequency pulse saturates a region of the protein's proton spectrum. This saturation is transferred via spin diffusion across the entire protein. If a fragment binds to the protein, even transiently, it will also receive this saturation. When the fragment dissociates back into solution, it carries a "memory" of this saturation, resulting in a decreased signal intensity. Subtracting a spectrum with on-resonance protein saturation from a spectrum with off-resonance saturation yields a difference spectrum showing signals only from binding ligands.[20][21]

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a sample containing the target protein (e.g., 10-50 µM) and the fragment hit (e.g., 1 mM) in a deuterated buffer (e.g., 50 mM d11-Tris-HCl, 150 mM NaCl, pD 7.5). Rationale: A deuterated buffer is essential to avoid large solvent signals overwhelming the protein and ligand signals.

-

The protein-to-ligand ratio is typically between 1:50 and 1:100.

-

Prepare a control sample containing only the fragment at the same concentration to acquire a reference spectrum.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for maximum sensitivity.[18]

-

Tune and match the probe and lock the spectrometer on the deuterium signal from the buffer.

-

-

STD-NMR Experiment Acquisition:

-

On-resonance irradiation: Set the selective saturation frequency to a region where only protein aliphatic protons resonate (e.g., -1.0 ppm).

-

Off-resonance irradiation: Set the frequency to a region far from any protein or ligand signals (e.g., 40 ppm).

-

Use a train of selective Gaussian pulses for saturation with a total saturation time of 2-3 seconds. Rationale: A longer saturation time allows for more efficient transfer to weakly binding fragments.

-

Acquire interleaved on- and off-resonance scans to minimize artifacts from spectrometer instability. Collect a sufficient number of scans for a good signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

Process the data to obtain the difference spectrum (Off-resonance - On-resonance).

-

Signals present in the difference spectrum confirm that the fragment binds to the target protein.

-

The relative intensity of signals in the STD spectrum can provide "epitope mapping," revealing which parts of the fragment are in closest proximity to the protein surface.[22] This is invaluable information for guiding subsequent structure-based design.

-

Caption: Logic of using an orthogonal method to validate primary hits.

Structural Biology and Fragment Elaboration

The ultimate validation for an FBDD hit is the determination of its binding mode via X-ray crystallography.[23][24] Obtaining a co-crystal structure provides a detailed, three-dimensional map of the interactions between the fragment and the target protein, which is the foundation for rational, structure-based drug design.[3]

High-Level Protocol for Co-crystallization:

-

Crystal Soaking: Grow apo-protein crystals to a suitable size. Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryo-protectant-compatible buffer. Transfer the apo-crystals into this solution for a defined period (minutes to hours).[25][26]

-

Crystal Harvesting and Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[27]

-

Structure Solution and Analysis: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Carefully analyze the resulting electron density maps to confirm the presence and orientation of the bound fragment.

Once a co-crystal structure is obtained, the carboxylic acid provides a clear vector for "fragment growing," while the cyclopropyl group's position can inform how to best explore nearby hydrophobic pockets.[4] The difluoro-moiety's interactions can be preserved or mimicked to maintain potency and favorable properties during the lead optimization phase.

References

-

Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. [Link]

-

Charles River. Thermal Shift Assays. [Link]

-

Sygnature Discovery. Fragment Screening. [Link]

-

Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS, 110(32), 12971-12976. [Link]

-

Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

National Center for Biotechnology Information. (n.d.). Saturation transfer difference NMR for fragment screening. PubMed. [Link]

-

Che-Hong, L., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

-

Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. [Link]

-

Telvekar, V. N. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

de Souza, N. B., et al. (2025, September 10). Fragment-based drug discovery: A graphical review. PMC - NIH. [Link]

-

ConnectSci. (2013, September 5). Interrogating Fragments Using a Protein Thermal Shift Assay. [Link]

-

Bitesize Bio. (2024, December 17). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

-

Docentes FCT NOVA. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). a) Applications of gem‐difluoro olefins in medicinal chemistry.... [Link]

-

Xtalpi. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

-

National Center for Biotechnology Information. (n.d.). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC. [Link]

-

Concept Life Sciences. Fragment-Based Drug Discovery (FBDD) Services. [Link]

-

Evotec. Biophysical Fragment Screening. [Link]

-

Taylor & Francis. Exploring Fragment-Based Approaches in Drug Discovery. [Link]

-

Bentham Science. (2024, May 28). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. [Link]

-

Bruker. Fragment screening by ligand observed nmr. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. PMC. [Link]

-

BioSolveIT. FBDD: Fragment-Based Drug Design. [Link]

-

Frontiers. (2019, April 11). Ranking Hits From Saturation Transfer Difference Nuclear Magnetic Resonance–Based Fragment Screening. [Link]

-

JoVE. (2022, May 31). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. [Link]

-

PLOS One. (2013, July 5). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. [Link]

-

ChemRxiv. (2022, May 31). Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. [Link]

-

Wiley Online Library. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. [Link]

-

National Center for Biotechnology Information. (2009, April 15). Fragment-based screening using surface plasmon resonance technology. PubMed. [Link]

-

Springer Nature Experiments. Crystallographic Fragment Screening. [Link]

-

Springer Nature Experiments. Binding Moiety Mapping by Saturation Transfer Difference NMR. [Link]

-

ResearchGate. (2025, November 11). (PDF) Fragment-Based Screening Using Surface Plasmon Resonance Technology. [Link]

-

PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

-

ResearchGate. (2025, August 9). (PDF) Saturation Transfer Difference NMR for Fragment Screening. [Link]

-

Springer Nature Experiments. Screening Ligands by X-ray Crystallography. [Link]

-

PubChemLite. 3-cyclopropyl-2,2-difluoropropanoic acid. [Link]

Sources

- 1. massbio.org [massbio.org]

- 2. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. think.taylorandfrancis.com [think.taylorandfrancis.com]

- 4. biosolveit.de [biosolveit.de]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. PubChemLite - 3-cyclopropyl-2,2-difluoropropanoic acid (C6H8F2O2) [pubchemlite.lcsb.uni.lu]

- 12. pnas.org [pnas.org]

- 13. criver.com [criver.com]

- 14. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]

- 15. connectsci.au [connectsci.au]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 21. researchgate.net [researchgate.net]

- 22. Binding Moiety Mapping by Saturation Transfer Difference NMR | Springer Nature Experiments [experiments.springernature.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 25. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]

- 26. Screening Ligands by X-ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 27. youtube.com [youtube.com]

Application Notes and Protocols for Cell-Based Assays: Characterizing 3-Cyclopropyl-2,2-difluoropropanoic Acid Derivatives

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-Cyclopropyl-2,2-difluoropropanoic acid derivatives using a strategically designed cascade of cell-based assays. These compounds, as structural analogs of fatty acids, are hypothesized to modulate cellular energy metabolism, primarily through the inhibition of fatty acid oxidation (FAO). The rate-limiting enzyme for this pathway, Carnitine Palmitoyltransferase 1 (CPT1), represents a key therapeutic target for various pathologies, including cancer and metabolic diseases.[1][2][3] This guide moves beyond simple procedural lists, offering in-depth explanations for the experimental design, detailing protocols from initial cytotoxicity screening to direct target engagement confirmation, and providing a framework for robust data interpretation.

Introduction: Targeting Fatty Acid Oxidation

Cellular metabolism is a cornerstone of cell function, and its dysregulation is a hallmark of numerous diseases. Fatty acid oxidation (FAO) is a critical metabolic pathway that breaks down long-chain fatty acids to produce a substantial amount of ATP, the cell's primary energy currency.[4] The entry of these fatty acids into the mitochondria for oxidation is tightly controlled by the enzyme Carnitine Palmitoyltransferase 1 (CPT1).[1][2] CPT1 exists in different isoforms, with CPT1A being prominent in the liver and many cancer types, making it an attractive drug target.[2][3]

3-Cyclopropyl-2,2-difluoropropanoic acid and its derivatives are designed as fatty acid mimetics. The cyclopropyl and difluoro-moieties are strategic chemical modifications intended to enhance metabolic stability and modulate binding affinity to target enzymes. The central hypothesis is that these compounds act as inhibitors of CPT1, thereby disrupting FAO. This guide outlines a logical, multi-step assay cascade to rigorously test this hypothesis.

Caption: Fig 2: A tiered assay cascade for compound characterization.

Tier 1: Primary Screening – Assessing General Cellular Effects

The initial step is to understand the impact of the compounds on overall cell health. These assays determine the effective concentration range and distinguish between general cytotoxicity and a specific biological effect.

Protocol 3.1: Cell Viability Assay (MTT/XTT)

Rationale: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. [5]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium salt (MTT or XTT) to a colored formazan product. [6][7]This allows for the calculation of an IC50 (half-maximal inhibitory concentration) value, which is crucial for dosing in subsequent experiments. The XTT assay is often preferred as its formazan product is water-soluble, simplifying the protocol. [5] Materials:

-

Selected cancer cell line (e.g., MCF-7, known to rely on FAO). [3]* Complete culture medium (e.g., DMEM with 10% FBS).

-

96-well flat-bottom cell culture plates.

-

3-Cyclopropyl-2,2-difluoropropanoic acid derivatives dissolved in DMSO.

-

XTT assay kit (containing XTT reagent and an electron coupling reagent).

-

Microplate reader (450-500 nm absorbance).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [5]2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. [5]Remove the old medium and add 100 µL of the medium containing the compounds.

-

Controls: Include the following controls on each plate:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

-

Untreated Control: Cells in culture medium only.

-

Medium Blank: Wells with medium but no cells, to measure background absorbance.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

XTT Reagent Addition: Prepare the XTT working solution according to the manufacturer's protocol (e.g., mixing XTT reagent and electron coupling reagent). Add 50 µL of the working solution to each well.

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized based on the cell line's metabolic rate. [5]7. Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm (with a reference wavelength of ~630 nm). [5]8. Data Analysis:

-

Subtract the medium blank absorbance from all other readings.

-

Calculate percent viability: (Absorbance_Treated / Absorbance_Vehicle) * 100.

-

Plot percent viability against log[compound concentration] and use non-linear regression to determine the IC50 value.

-

Protocol 3.2: Apoptosis Assay (Caspase-3/7 Activation)

Rationale: If a compound reduces cell viability, it is important to determine the mode of cell death. Apoptosis, or programmed cell death, is often a desired outcome for anti-cancer agents. A hallmark of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7. [8]This assay uses a substrate that becomes fluorescent upon cleavage by active caspase-3/7, providing a direct measure of apoptotic activity.

Materials:

-

Cells cultured in a 96-well clear-bottom black plate.

-

Test compounds and a known apoptosis inducer (e.g., Staurosporine) as a positive control.

-

Luminescent or fluorescent Caspase-3/7 assay kit.

-

Microplate reader capable of fluorescence or luminescence detection.

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with compounds at relevant concentrations (e.g., 1x, 5x, and 10x the IC50 value) for 24-48 hours, as described in Protocol 3.1. Include vehicle and positive controls.

-

Reagent Preparation and Addition: Equilibrate the plate and the caspase-3/7 reagent to room temperature. Prepare the reagent according to the manufacturer's instructions and add it to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Signal Measurement: Measure the fluorescence (e.g., Ex/Em = 485/520 nm) or luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background reading (no cells) from all values.

-

Express the results as fold-change in caspase-3/7 activity relative to the vehicle control.

-

Tier 2: Mechanistic Assays – Probing the FAO Pathway

Once lead compounds are identified, the next step is to test the primary hypothesis: do they inhibit CPT1A and disrupt fatty acid oxidation?

Protocol 4.1: CPT1A Enzyme Activity Assay

Rationale: This assay directly measures the enzymatic activity of CPT1A in cell lysates. It provides direct evidence of target inhibition. The assay typically measures the production of Coenzyme A (CoA-SH) when CPT1A catalyzes the transfer of a fatty acyl group from Palmitoyl-CoA to L-carnitine. The released CoA-SH reacts with a chromogenic agent (like DTNB, Ellman's reagent) to produce a colored product that can be measured spectrophotometrically. [9] Materials:

-

Cells with high CPT1A expression (e.g., HepG2, MCF-7). [3][9]* Cell lysis buffer.

-

CPT1A activity assay kit (or individual reagents: L-carnitine, Palmitoyl-CoA, DTNB).

-

Known CPT1A inhibitor (e.g., Etomoxir) as a positive control.

-

96-well plate and microplate reader (absorbance at 412 nm). [9][10] Procedure:

-

Cell Lysate Preparation: Culture cells to ~80-90% confluency. Harvest and wash the cells with cold PBS. Lyse the cells using a suitable buffer on ice and determine the protein concentration (e.g., using a BCA assay).

-

Assay Reaction:

-

In a 96-well plate, add cell lysate (normalized for protein content) to each well.

-

Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (Etomoxir).

-

Pre-incubate for 15-30 minutes at the assay temperature (e.g., 37°C) to allow the inhibitor to bind.

-

-

Initiate Reaction: Start the enzymatic reaction by adding the substrate mix (L-carnitine, Palmitoyl-CoA, and DTNB).

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every 1-2 minutes for 15-30 minutes. The rate of color change is proportional to CPT1A activity.

-

Data Analysis:

-

Calculate the reaction rate (V₀) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 for direct CPT1A inhibition.

-

Protocol 4.2: Cellular Fatty Acid Oxidation (FAO) Assay

Rationale: While the enzyme assay confirms direct inhibition, a cellular FAO assay confirms that this inhibition is functional within an intact cell, leading to a decrease in the overall metabolic pathway. A common method is to use an extracellular flux analyzer (e.g., Seahorse XF) to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. Inhibition of FAO will result in a decreased OCR when cells are forced to use fatty acids as their primary fuel source. [11] Materials:

-

Seahorse XF Analyzer and corresponding cell culture microplates.

-

Substrate-limited assay medium (e.g., DMEM without glucose or glutamine).

-

Long-chain fatty acid (e.g., Palmitate-BSA conjugate).

-

Test compounds and positive control (Etomoxir).

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate overnight.

-

Assay Preparation: The day of the assay, replace the culture medium with substrate-limited medium supplemented with L-carnitine and a low concentration of glucose. Incubate in a non-CO₂ incubator at 37°C for 1 hour.

-

Compound Loading: Load the test compounds and controls into the injector ports of the sensor cartridge.

-

Seahorse Assay:

-

Calibrate the sensor cartridge and load the plate into the XF Analyzer.

-

Establish a baseline OCR measurement.

-

Inject the test compounds and monitor the change in OCR.

-

Inject the long-chain fatty acid (Palmitate-BSA) to stimulate FAO-dependent respiration.

-

Finally, inject a positive control like Etomoxir to confirm the observed OCR is due to CPT1A-mediated FAO.

-

-

Data Analysis:

-

Normalize OCR data to cell number.

-

Calculate the change in FAO-dependent OCR after compound treatment. Compare the inhibitory effect of the test compounds to that of Etomoxir.

-

Tier 3: Target Validation – Confirming In-Cell Target Engagement

The final and most definitive step is to confirm that the compound physically binds to its intended target, CPT1A, within the complex environment of a living cell.

Protocol 5.1: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful biophysical technique that assesses drug-target interaction in intact cells. [12][13]The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation and aggregation. [13][14]By heating cells treated with a compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of the compound is direct evidence of target engagement. [15]

Sources

- 1. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmrservice.com [bmrservice.com]

- 3. academic.oup.com [academic.oup.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 11. Testing the Specificity of Compounds Designed to Inhibit CPT1A in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pelagobio.com [pelagobio.com]

- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Racemization in Amide Coupling of Chiral Carboxylic Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with racemization during the amide coupling of chiral carboxylic acids, a critical step in peptide synthesis and the development of chiral pharmaceuticals. Here, we will delve into the mechanistic underpinnings of racemization and provide field-proven troubleshooting strategies and frequently asked questions to help you maintain the stereochemical integrity of your molecules.

Introduction: The Challenge of Stereochemical Integrity

The biological activity of peptides and chiral small molecules is intrinsically linked to their three-dimensional structure. The loss of stereochemical purity at a chiral center, known as racemization, can lead to a mixture of diastereomers or enantiomers.[1][2] This is a significant issue as the undesired stereoisomer may have reduced or no biological activity, or in some cases, exhibit toxicity.[2]

Racemization during amide bond formation is a persistent challenge that often arises from the activation of the carboxylic acid.[3] The activated intermediate can become susceptible to deprotonation at the α-carbon, leading to a loss of chirality. This guide will provide you with the knowledge and tools to diagnose and overcome these challenges in your own work.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section is designed to address specific problems you may be encountering in the lab. Each issue is followed by a step-by-step troubleshooting guide rooted in chemical principles.

Issue 1: My final product shows significant racemization. What are the likely causes and how can I fix it?

This is a common and frustrating problem. A systematic approach to identifying the root cause is essential.

Step 1: Scrutinize Your Coupling Reagent and Any Additives.

The choice of coupling reagent is a primary factor influencing the extent of racemization.[1][4]

-

Carbodiimides (e.g., DCC, DIC, EDC): While effective, these reagents can lead to substantial racemization when used alone because they form a highly reactive O-acylisourea intermediate that is prone to cyclization into an oxazolone.[1]

-

Phosphonium and Aminium/Uronium Reagents (e.g., PyBOP, HBTU, HATU): These are generally more efficient and lead to less racemization than carbodiimides alone, but can still cause issues, especially with sensitive amino acids.[1][5]

Solutions:

-

Incorporate Racemization-Suppressing Additives: When using carbodiimides, always include additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][6] These additives react with the activated carboxylic acid to form an active ester that is less susceptible to racemization.[1][7]

-

Select a Milder Coupling Reagent: For particularly sensitive couplings, consider using a reagent known for its low racemization potential, such as 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).[1][8]

Step 2: Evaluate the Base in Your Reaction.

The choice and concentration of the base can dramatically impact the rate of racemization.[1] Strong, non-sterically hindered bases can abstract the α-proton of the activated amino acid, leading to racemization.[1][9]

-

Commonly Used Bases: N,N-diisopropylethylamine (DIPEA) is a widely used base but is known to promote racemization.[1][7]

Solutions:

-

Switch to a Weaker or More Sterically Hindered Base: Consider replacing DIPEA with a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[1][3][7]

-

Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction.[1] For carbodiimide-mediated couplings where the amine component is not a salt, additional base may not be required.[4][6]

Step 3: Control the Reaction Temperature.

Higher reaction temperatures accelerate the rate of most chemical reactions, including racemization.[1][10]

Solution:

-

Lower the Reaction Temperature: Performing the coupling reaction at a lower temperature, such as 0 °C, can significantly reduce the rate of racemization.[1] If using microwave-assisted synthesis, reducing the coupling temperature has been shown to limit racemization for sensitive amino acids like histidine and cysteine.[11]

Step 4: Consider the Solvent.

The polarity of the solvent can influence the rate of racemization.[1]

Solution:

-

Solvent Choice: While DMF is a common solvent for peptide synthesis, exploring other solvents may be beneficial in specific cases. The optimal solvent will depend on the specific substrates and reagents being used.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for addressing racemization.

Issue 2: I am observing racemization for a specific amino acid, such as Histidine (His) or Cysteine (Cys). What should I do?

Certain amino acids are notoriously prone to racemization due to the nature of their side chains.[12]

-

Histidine (His): The imidazole side chain can participate in the reaction and catalyze racemization.[1]

-

Cysteine (Cys): The thiol side chain can also pose challenges.

Targeted Strategies:

-

For Histidine:

-

Side-Chain Protection: Protecting the imidazole side chain is crucial. In Fmoc chemistry, trityl-based protecting groups are common, though they may not completely prevent racemization.[1]

-

Optimized Coupling Protocols: The pre-activation conditions for Fmoc-His(Trt)-OH are critical and need to be carefully controlled.[1]

-

-

For Cysteine:

-

Base Selection: Using a sterically hindered base like 2,4,6-collidine can minimize the formation of D-cysteine.[11]

-

Base-Free Conditions: A combination of DIC and an additive like HOBt, HOAt, or Oxyma under base-free conditions is an effective method for coupling Fmoc-Cys(Trt)-OH.[1][6]

-

Copper(II) Chloride Additive: The addition of CuCl₂ with HOBt has been shown to suppress racemization during the coupling of cysteine residues, particularly in solution-phase synthesis.[1][13]

-

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization during amide coupling?

A: There are two main pathways for racemization during the activation of N-protected amino acids[1][3][9]:

-

Direct Enolization (Direct α-Abstraction): A base directly removes the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of stereoisomers.[9]

-

Oxazolone (Azlactone) Formation: The activated carboxylic acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate.[2][9][14] The α-proton of the oxazolone is significantly more acidic and can be easily removed by a base. The resulting planar, aromatic-like oxazolone anion can be reprotonated from either side, leading to racemization.[1][2] This is generally considered the predominant pathway.[9]

Caption: The two primary mechanisms of racemization.

Q2: Which coupling additives are most effective at suppressing racemization?

A: The most commonly used and effective additives are:

-

1-Hydroxybenzotriazole (HOBt): The classic and widely used additive.[4]

-

1-Hydroxy-7-azabenzotriazole (HOAt): Generally considered more effective than HOBt at suppressing racemization, particularly in challenging couplings.[4]

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A non-explosive and highly effective alternative to HOBt and HOAt.[4][7]

Q3: How can I quantitatively measure the extent of racemization in my product?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[1][2] This involves:

-

Hydrolysis: If you have a peptide, it must first be hydrolyzed back to its constituent amino acids.

-

Derivatization (Optional but often necessary): The amino acids may need to be derivatized to make them suitable for chiral separation and detection.

-

Analysis: The mixture of amino acids is then injected onto a chiral HPLC column, which is capable of separating the D- and L-enantiomers. The ratio of the peak areas for the D- and L-isomers allows for the quantification of racemization.[1]

Data Summary: Coupling Reagent Performance

The following table provides a summary of the racemization potential of various common coupling conditions. The data represents the percentage of D-isomer formed during a model coupling reaction and should be used as a general guide. Actual results may vary depending on the specific substrates and reaction conditions.

| Coupling Reagent/Additive Combination | Base | % D-Isomer Formation (Example) | Reference |

| DIC / HOBt | DIPEA | Low | [15] |

| HBTU / HOBt | DIPEA | Low to Moderate | [15] |

| HATU / HOAt | DIPEA | Low | [15] |

| PyBOP | DIPEA | Low to Moderate | [15] |

| DIC alone | DIPEA | High | [1] |

This data is illustrative and compiled from various sources. For specific quantitative comparisons, refer to the cited literature.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Amide Coupling using DIC/Oxyma

This protocol is a good starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acid (3-5 equivalents)

-

Resin-bound peptide with a free N-terminal amine

-

Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3-5 equivalents)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF for Fmoc deprotection

Procedure:

-

Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using 20% piperidine in DMF.[1]

-

Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.[1]

-

Amino Acid Activation and Coupling: a. In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq.) and Oxyma (3-5 eq.) in DMF. b. Add DIC (3-5 eq.) to the solution. c. Allow the mixture to pre-activate for 1-5 minutes.[1] d. Immediately add the activation mixture to the washed resin.

-

Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[1]

-

Monitoring: Perform a Kaiser test or other appropriate method to confirm the completion of the coupling.[1]

Protocol 2: Chiral HPLC Analysis of Amino Acids

This protocol provides a general method for determining the extent of racemization in a synthetic peptide via acid hydrolysis and chiral HPLC.

Materials:

-

Synthetic peptide

-

6 M HCl

-

Chiral HPLC column

-

Appropriate mobile phase (e.g., a mixture of hexane and isopropanol)

-

HPLC system with a UV detector

Procedure:

-

Acid Hydrolysis: Place the peptide in a hydrolysis tube with 6 M HCl. Seal the tube under vacuum and heat at 110 °C for 24 hours.

-

Sample Preparation: After hydrolysis, cool the tube and open it carefully. Dry the hydrolysate to remove the acid, typically using a vacuum centrifuge. Re-dissolve the resulting amino acid mixture in a suitable buffer or mobile phase.[1]

-

Chiral HPLC Analysis: a. Inject the sample onto a chiral HPLC column. b. Separate the D- and L-amino acids using an isocratic or gradient elution with an appropriate mobile phase. c. Detect the eluted amino acids using a UV detector. d. Integrate the peak areas for the D- and L-enantiomers of each amino acid to determine the percentage of racemization.

Conclusion

Overcoming racemization in amide coupling is a multifaceted challenge that requires a careful and systematic approach. By understanding the underlying mechanisms and the impact of each reaction parameter—from the choice of coupling reagent and base to the reaction temperature—researchers can significantly improve the stereochemical purity of their final products. This guide provides a foundation for troubleshooting common issues and implementing robust, low-racemization protocols. Always remember to consult the primary literature for the most up-to-date and specific methodologies for your particular application.

References

-

Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(17), 6757-6769. Retrieved from [Link]

-

Muramatsu, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5343. Retrieved from [Link]

-

Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]

-

McDermott, J. R., & Benoiton, N. L. (1973). Assessment of racemisation in N-alkylated amino-acid derivatives during peptide coupling in a model dipeptide system. Journal of the Chemical Society, Perkin Transactions 1, 2579-2582. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Subirós-Funosas, R., et al. (2013). Epimerisation in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(3), 223-241. Retrieved from [Link]

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

-

Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 55(65), 9575-9590. Retrieved from [Link]

-

Han, Y., et al. (1997). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. Journal of Peptide Research, 49(2), 128-135. Retrieved from [Link]

-

Zhao, J., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 57(5), 624-637. Retrieved from [Link]

- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-